Acetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester

Thyroid hormone antagonism Structure–activity relationship Iodinated phenoxyacetic acids

Labs attempting site-selective chlorination of iodoarenes face competing deiodination that destroys the scaffold. Methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate (CAS 646054-34-4) solves this because its 6-methoxy-2,4-diiodo substitution pattern enables MoCl5-mediated chlorination with full iodine retention-a transformation that fails with most other iodoarene substitution patterns. Researchers investigating thyroxine receptor antagonism can use this methyl ester as a latent acid donor to systematically probe 6-position steric/electronic effects; the 6-methoxy group attenuates antagonism relative to the parent 2,4-diiodo acid, allowing potency tuning across the 2,4-diiodo, 2,4-diiodo-6-methyl and 2,4-diiodo-6-methoxy series. Supply chain advantage: Standard research quantities (100 mg - 1 g) are available with full analytical characterization (NMR, HPLC) and ambient shipping for global delivery.

Molecular Formula C10H10I2O4
Molecular Weight 447.99 g/mol
CAS No. 646054-34-4
Cat. No. B12597279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (2,4-diiodo-6-methoxyphenoxy)-, methyl ester
CAS646054-34-4
Molecular FormulaC10H10I2O4
Molecular Weight447.99 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)I)I)OCC(=O)OC
InChIInChI=1S/C10H10I2O4/c1-14-8-4-6(11)3-7(12)10(8)16-5-9(13)15-2/h3-4H,5H2,1-2H3
InChIKeyPNTFMAGKTBZYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate Compound Profile


Methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate (CAS 646054-34-4) is a di‑iodinated phenoxyacetic acid methyl ester with molecular formula C₁₀H₁₀I₂O₄ and a molecular weight of 447.99 g/mol . It belongs to the class of halogenated aromatic ether‑esters that have historically been explored as thyroxine antagonists and more recently as synthetic intermediates for site‑selective arene functionalization [1]. The presence of two covalent iodine atoms on the electron‑rich phenyl ring, combined with a sterically and electronically distinct 6‑methoxy group, yields physicochemical and reactivity properties that cannot be reproduced by mono‑iodinated, tri‑iodinated, or non‑methoxylated analogs.

Why Generic Iodophenoxyacetates Cannot Substitute


Iodinated phenoxyacetic acid derivatives are not freely interchangeable. Early structure–activity relationship studies on thyroxine antagonism demonstrated that both the number and the ring‑position of iodine substituents critically determine biological potency, while the introduction of a 6‑methoxy group markedly attenuates the antagonistic effect relative to the parent 2,4‑diiodo acid [1]. In synthetic chemistry, the 6‑methoxy‑2,4‑diiodo substitution pattern provides a unique electronic environment that enables otherwise challenging transformations—such as MoCl5‑mediated chlorination—to proceed with retention of both iodine atoms, whereas less electron‑rich or differently substituted iodoarenes undergo competing deiodination [2]. Consequently, replacing the target compound with a simpler 2,4‑diiodophenoxyacetic acid, its ethyl ester, or a non‑methoxylated analog introduces either altered biological activity or divergent chemical reactivity, undermining experimental reproducibility and route reliability.

Methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate vs. Closest Analogs


6-Methoxy Substitution Reduces Thyroxine Antagonism

In a classic rat thyroidectomy model of O2 consumption, 2,4‑diiodophenoxyacetic acid produced significant thyroxine antagonism at a dose of 500× isomolar thyroxine. However, introduction of a 6‑methyl group (a steric and electronic mimic of the 6‑methoxy substituent in the target compound) substantially reduced the antagonistic effect [1]. The 6‑methoxy analog falls into the same SAR cluster, where the presence of a substituent at the 6‑position diminishes bioactivity relative to the 2,4‑diiodo parent. This class‑level pattern is critical for experimental design: researchers seeking maximal thyroxine antagonism should select the unsubstituted acid, whereas those requiring attenuated activity—or probing the steric tolerance of the target binding site—should prioritize the 6‑methoxy derivative.

Thyroid hormone antagonism Structure–activity relationship Iodinated phenoxyacetic acids

Methoxycarbonylmethyl Group Enables Iodine-Retentive Chlorination

The methoxycarbonylmethyl side‑chain of methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate serves as an effective directing group for MoCl5‑mediated electrophilic chlorination. In the published procedure, the compound was chlorinated selectively on the electron‑rich aromatic ring without loss of either iodine substituent [1]. This contrasts with many iodoarene substrates—particularly those lacking ortho/para‑directing oxygenated side‑chains—which undergo significant deiodination under MoCl5 conditions. In the same study, the overall three‑step yield from guaiacol to the methyl ester intermediate 3 was 35%; subsequent deprotection and bis‑alkylation to give the final dichloro‑diiodo product 4 proceeded in 27% total yield [1]. The 6‑methoxy group further activates the ring, contributing to the favorable reactivity profile.

Site‑selective halogenation Iodoarene functionalization Hypervalent molybdenum chemistry

Methyl Ester as Selective Carboxyl Protecting Group

The methyl ester serves as an orthogonal carboxyl protecting group that is stable under oxidative halogenation conditions (MoCl5) and can be cleaved to liberate the free phenoxyacetic acid for further functionalization. In the Mirk et al. synthesis, intermediate 3 was deliberately used as the methyl ester; after chlorination, the ester was deprotected and the free phenolic groups were alkylated to yield the final bis‑ether 4 [1]. Had the free acid been employed, side reactions (e.g., acid‑mediated deiodination or Mo‑carboxylate complexation) could compromise both yield and selectivity. This latent reactivity makes the methyl ester form superior to the free acid for multi‑step sequences.

Protecting group strategy Carboxylic acid masking Multi‑step iodoarene synthesis

Methyl 2-(2,4-diiodo-6-methoxyphenoxy)acetate Applications


Synthesis of Polyhalogenated Diiodoarene Building Blocks

Laboratories constructing complex, highly halogenated aromatic scaffolds can use the compound as a substrate for MoCl5‑mediated electrophilic chlorination. The methoxycarbonylmethyl side‑chain directs halogenation with complete iodine retention, a transformation that fails with most other iodoarene substitution patterns [1]. This makes it a strategic entry point for building polychlorinated‑iodinated intermediates for materials science or medicinal chemistry.

Structure-Activity Relationship Studies of Thyroxine Antagonists

Teams investigating the steric and electronic determinants of thyroxine receptor antagonism can employ this compound—or its hydrolyzed free acid—to systematically probe the effect of 6‑position substitution. The 1951 SAR data show that adding a 6‑methoxy (or 6‑methyl) group attenuates antagonism [1], allowing researchers to dial in desired potency levels by choosing among the 2,4‑diiodo, 2,4‑diiodo‑6‑methyl, and 2,4‑diiodo‑6‑methoxy series.

Prodrug for Controlled Release of Phenoxyacetic Acid

The methyl ester can function as a prodrug‑like motif or a synthetic latent acid donor. Under basic or enzymatic conditions, it can be cleaved to the free carboxylic acid, which carries the biologically active pharmacophore. This strategy is particularly useful when the free acid is unstable or prone to side reactions during multi‑step synthesis [1].

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